Diethyl (2-chloroethyl)phosphonate
Description
The exact mass of the compound Diethyl (2-chloroethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138339. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl (2-chloroethyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (2-chloroethyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-diethoxyphosphorylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDLEOVIACJWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146335 | |
| Record name | Phosphonic acid, (2-chloroethyl)-, diethyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-79-1 | |
| Record name | Diethyl P-(2-chloroethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10419-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl (2-chloroethyl)phosphonate | |
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| Record name | Diethyl (2-chloroethyl)phosphonate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138339 | |
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| Record name | Phosphonic acid, (2-chloroethyl)-, diethyl ester | |
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| Record name | Diethyl (2-chloroethyl)phosphonate | |
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| Record name | DIETHYL (2-CHLOROETHYL)PHOSPHONATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Diethyl (2-chloroethyl)phosphonate: Nomenclature, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2-chloroethyl)phosphonate is a reactive organophosphorus compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a phosphonate group and a reactive chloroethyl chain, makes it a valuable precursor for a variety of molecules, particularly in the realms of polymer chemistry and drug discovery. This technical guide provides a comprehensive overview of its nomenclature, synthesis, key chemical properties, and applications, with a focus on its utility for professionals in the scientific research and development sectors.
Part 1: Chemical Identity and Nomenclature
The formal nomenclature of chemical compounds is critical for unambiguous communication in scientific literature and patents. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for Diethyl (2-chloroethyl)phosphonate is 1-chloro-2-diethoxyphosphorylethane [1].
This name is derived by treating the molecule as an ethane chain substituted with a chlorine atom at position 1 and a diethoxyphosphoryl group at position 2. The common name, Diethyl (2-chloroethyl)phosphonate, remains widely used in commercial and laboratory settings.
Structural and Physicochemical Data
A summary of the key identifiers and physicochemical properties for Diethyl (2-chloroethyl)phosphonate is presented in the table below for quick reference.
| Identifier | Value | Source |
| IUPAC Name | 1-chloro-2-diethoxyphosphorylethane | PubChem[1] |
| CAS Number | 10419-79-1 | PubChem[1] |
| Molecular Formula | C6H14ClO3P | PubChem[1] |
| Molecular Weight | 200.60 g/mol | PubChem[1] |
| Boiling Point | 92-94 °C at 4 mmHg | ChemicalBook |
| Density | 1.15 g/cm³ | ChemicalBook |
Part 2: Synthesis of Diethyl (2-chloroethyl)phosphonate
The primary and most efficient method for the synthesis of Diethyl (2-chloroethyl)phosphonate is the Michaelis-Arbuzov reaction . This venerable reaction in organophosphorus chemistry involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate[2].
The Michaelis-Arbuzov Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of 1,2-dichloroethane. This results in the formation of a phosphonium salt intermediate.
-
Dealkylation: The displaced chloride ion then attacks one of the ethyl groups on the phosphonium intermediate in an SN2 reaction, leading to the formation of the final product, Diethyl (2-chloroethyl)phosphonate, and ethyl chloride as a byproduct.
Caption: The Michaelis-Arbuzov reaction for the synthesis of Diethyl (2-chloroethyl)phosphonate.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of Diethyl (2-chloroethyl)phosphonate, based on established procedures for Michaelis-Arbuzov reactions involving similar substrates[3].
Materials:
-
Triethyl phosphite
-
1,2-Dichloroethane
-
Anhydrous toluene (optional, as the reaction can often be run neat)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dichloroethane (1.0 equivalent).
-
Addition of Reagent: Add an excess of triethyl phosphite (1.5 to 2.0 equivalents). The use of excess triethyl phosphite helps to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically between 120-150 °C) with vigorous stirring. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the product signal. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess triethyl phosphite and the volatile byproduct, ethyl chloride, by vacuum distillation. The desired product, Diethyl (2-chloroethyl)phosphonate, can then be purified by fractional vacuum distillation[3].
Self-Validation: The purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry to confirm the molecular weight.
Part 3: Applications in Drug Development and Chemical Synthesis
The synthetic utility of Diethyl (2-chloroethyl)phosphonate stems from its bifunctional nature. The phosphonate moiety can be used in various transformations, such as the Horner-Wadsworth-Emmons reaction, while the chloroethyl group provides a handle for nucleophilic substitution or elimination reactions.
Precursor to Vinylphosphonates
A primary application of Diethyl (2-chloroethyl)phosphonate is as a precursor to Diethyl vinylphosphonate. This transformation is typically achieved through an elimination reaction, where the chloroethyl group is dehydrochlorinated using a base.
Caption: Elimination reaction of Diethyl (2-chloroethyl)phosphonate to form Diethyl vinylphosphonate.
Diethyl vinylphosphonate is a valuable monomer for the synthesis of functionalized polymers and also serves as a key intermediate in various organic transformations, including the synthesis of vinylphosphonate-linked RNA[4].
Intermediate in the Synthesis of Bioactive Molecules
Phosphonates are recognized as important pharmacophores in medicinal chemistry, often serving as stable mimics of phosphate esters[5]. While direct applications of Diethyl (2-chloroethyl)phosphonate in the synthesis of marketed drugs are not extensively documented, its structural motifs are present in precursors to various bioactive compounds.
-
Antiviral Agents: Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral drugs. The synthesis of some ANPs involves the condensation of a heterocyclic base with an electrophilic phosphonate-containing side chain. While not a direct precursor, the chloroethylphosphonate moiety is structurally related to the side chains of important antiviral drugs like Cidofovir[5]. The reactivity of the chloroethyl group allows for its potential use in the alkylation of nucleobases or other nitrogen-containing heterocycles to build up more complex ANP analogues.
-
Anticancer Agents: Research has shown that certain α-aminophosphonates containing a 2-oxoquinoline structure exhibit promising anticancer activities[6]. The synthesis of such compounds often involves multi-component reactions where a phosphonate-containing starting material is crucial. The functional handles on Diethyl (2-chloroethyl)phosphonate could be elaborated to generate novel phosphonate building blocks for the combinatorial synthesis of potential anticancer agents.
-
Plant Growth Regulators: Diethyl (2-chloroethyl)phosphonate is a key intermediate in the synthesis of Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator[7]. The controlled hydrolysis of the diethyl ester furnishes the active phosphonic acid.
Part 4: Safety and Handling
Diethyl (2-chloroethyl)phosphonate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.
Conclusion
Diethyl (2-chloroethyl)phosphonate, with the systematic IUPAC name 1-chloro-2-diethoxyphosphorylethane, is a valuable and versatile chemical intermediate. Its synthesis is readily achieved through the robust Michaelis-Arbuzov reaction. The dual reactivity of its phosphonate and chloroethyl functionalities makes it a key precursor for the synthesis of vinylphosphonates and a potential building block in the development of novel therapeutic agents. A thorough understanding of its chemistry and safe handling are essential for its effective utilization in research and development.
References
- Google Patents. (n.d.). Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester.
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Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. Retrieved January 27, 2026, from [Link]
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ResearchGate. (1997). An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid. Synthetic Communications. Retrieved January 27, 2026, from [Link]
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Krečmerová, M., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). Diethyl (2-chloroethyl)phosphonate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Retrieved January 27, 2026, from [Link]
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MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of vinylphosphonic acid derivatives and the use thereof.
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Royal Society of Chemistry. (2014). Synthesis and Polymerization of Vinylphosphonic Acid. Retrieved January 27, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl [(2-chloroethoxy)methyl]phosphonate: A Versatile Chemical Intermediate for Synthesis. Retrieved January 27, 2026, from [Link]
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University of New Hampshire Scholars' Repository. (2017). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. Retrieved January 27, 2026, from [Link]
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PubMed. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Retrieved January 27, 2026, from [Link]
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Nottingham ePrints. (n.d.). The synthesis of vinylphosphonate-linked RNA. University of Nottingham. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved January 27, 2026, from [Link]
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Organic Syntheses. (n.d.). A MILD, ONE-FLASK SYNTHESIS OF PHOSPHONATES FROM ALCOHOLS. Retrieved January 27, 2026, from [Link]
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Diethyl (2-chloroethyl)phosphonate synthesis mechanism
An In-depth Technical Guide to the Synthesis of Diethyl (2-chloroethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant synthesis mechanism for Diethyl (2-chloroethyl)phosphonate, a key intermediate in various industrial and pharmaceutical applications. The document delves into the core chemical principles, explains the rationale behind experimental choices, presents a detailed protocol, and summarizes critical data for practical application in a research and development setting.
Introduction and Significance
Diethyl (2-chloroethyl)phosphonate (DCEP) is an organophosphorus compound of significant interest, primarily serving as a versatile precursor for more complex molecules. Its most notable application is in the synthesis of Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator that promotes fruit ripening and flowering by releasing ethylene gas upon metabolic breakdown within the plant.[1] The robust and scalable synthesis of DCEP is therefore a critical step in the agricultural chemical supply chain. The principal and most industrially viable method for synthesizing DCEP and analogous phosphonates is the Michaelis-Arbuzov reaction.[2][3][4][5]
Core Synthesis Pathway: The Michaelis-Arbuzov Reaction
The synthesis of Diethyl (2-chloroethyl)phosphonate is a classic example of the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry.[4][6] This reaction facilitates the formation of a carbon-phosphorus bond by reacting a trivalent phosphorus ester with an alkyl halide.[3]
For the synthesis of DCEP, the reaction involves the nucleophilic attack of triethyl phosphite on a suitable 2-chloroethyl halide, such as 1-bromo-2-chloroethane.
The Two-Step Mechanism
The reaction proceeds through a well-established two-step SN2 mechanism:
-
Nucleophilic Attack and Phosphonium Salt Formation: The reaction is initiated by the SN2 attack of the lone pair of electrons on the nucleophilic phosphorus atom of triethyl phosphite onto the most electrophilic carbon of the alkyl halide.[3][4] This attack displaces the halide, forming a stable quaternary phosphonium salt intermediate.
-
Dealkylation: The displaced halide anion, now acting as a nucleophile, performs a second SN2 attack on one of the electrophilic carbons of the ethyl ester groups of the phosphonium intermediate.[3][4] This step results in the formation of the final pentavalent phosphonate product and a volatile ethyl halide byproduct, which is typically removed during the reaction.
The overall transformation is thermodynamically driven by the formation of the very stable phosphoryl (P=O) double bond.
Caption: Michaelis-Arbuzov reaction mechanism for DCEP synthesis.
Causality Behind Experimental Choices
-
Choice of Alkylating Agent: While 1,2-dichloroethane can be used, 1-bromo-2-chloroethane is often the preferred reagent. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the brominated carbon a more susceptible electrophilic site for the initial SN2 attack.[2][4] This selectivity ensures that the phosphite attacks the desired position, leaving the chloro-substituent on the ethyl backbone of the final product. The general reactivity order for halides in this reaction is I > Br > Cl.[2][4]
-
Reagents: Triethyl phosphite is selected as it is a readily available, relatively low-cost liquid phosphite ester.[7] An excess of the alkyl halide is sometimes used to drive the reaction to completion and can also serve as the reaction medium.[6]
-
Reaction Conditions: The reaction is typically conducted by heating the neat mixture of reactants.[6] The elevated temperature is crucial for promoting the second step of the mechanism—the dealkylation of the phosphonium salt intermediate—which is often the rate-limiting step.
An Alternative Industrial Pathway: Intramolecular Rearrangement
An analogous reaction is employed industrially to produce bis(2-chloroethyl) 2-chloroethylphosphonate, a direct precursor to Ethephon. This process involves the thermal rearrangement of tris(2-chloroethyl) phosphite.[1][8] In this case, the reaction is an intramolecular Michaelis-Arbuzov rearrangement, where a chloride atom from one of the ester groups attacks another 2-chloroethyl group attached to the phosphorus.[1]
Caption: Intramolecular rearrangement of tris(2-chloroethyl) phosphite.
Data Presentation
Physicochemical Properties of Diethyl (2-chloroethyl)phosphonate
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClO₃P | [9] |
| Molecular Weight | 200.60 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 92-94 °C @ 4 mmHg | [10] |
| Density | ~1.15 g/mL | [10] |
| Refractive Index (n20/D) | 1.439 - 1.442 | [10] |
| CAS Number | 10419-79-1 |
Typical Michaelis-Arbuzov Reaction Parameters
| Parameter | Condition | Rationale |
| Reactant Ratio | 1.0 eq. Triethyl phosphite to 1.1-1.5 eq. Alkyl Halide | A slight excess of the alkyl halide ensures complete conversion of the phosphite. |
| Solvent | Neat (no solvent) or high-boiling solvent (e.g., Toluene) | Simplifies workup; high temperature promotes dealkylation.[6] |
| Temperature | 120-160 °C (Reflux) | Provides activation energy for the SN2 dealkylation step. |
| Reaction Time | 2-8 hours | Monitored by cessation of ethyl halide evolution or by GC/NMR. |
| Typical Yield | > 85% | The reaction is generally high-yielding and efficient. |
Experimental Protocol: A Self-Validating System
This protocol describes a standard laboratory-scale synthesis of Diethyl (2-chloroethyl)phosphonate.
Materials and Equipment
-
Reagents: Triethyl phosphite (≥97%), 1-Bromo-2-chloroethane (≥98%)
-
Equipment: Three-neck round-bottom flask, reflux condenser with drying tube, dropping funnel, heating mantle with magnetic stirrer, distillation apparatus for vacuum distillation.
-
Safety: All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. The product is harmful if swallowed and causes skin and eye irritation.
Synthesis Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a calcium chloride drying tube), and a pressure-equalizing dropping funnel.
-
Charging Reagents: Charge the flask with triethyl phosphite (1.0 eq.).
-
Addition: Begin stirring and slowly add 1-bromo-2-chloroethane (1.2 eq.) dropwise from the dropping funnel. The initial reaction can be mildly exothermic.
-
Heating: Once the addition is complete, heat the reaction mixture to a gentle reflux (typically 140-150 °C) using a heating mantle.
-
Reaction Monitoring: Maintain reflux for 4-6 hours. The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct into the condenser. The reaction is considered complete when this evolution ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Purification: The crude product is purified by vacuum distillation.[6] First, remove any unreacted starting materials at reduced pressure. Then, collect the Diethyl (2-chloroethyl)phosphonate fraction at the appropriate temperature and pressure (e.g., 92-94 °C at 4 mmHg).[10]
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry.[6]
Caption: General experimental workflow for DCEP synthesis.
Conclusion
The Michaelis-Arbuzov reaction provides a highly efficient, reliable, and scalable method for the synthesis of Diethyl (2-chloroethyl)phosphonate. A thorough understanding of its SN2-based mechanism allows for the rational selection of reagents and conditions to optimize reaction outcomes. The resulting phosphonate is a critical building block, particularly for the agricultural industry, demonstrating a clear and direct application of fundamental organic chemistry principles to solve real-world challenges.
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An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid. (2025). ResearchGate. [Link]
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Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. [Link]
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PubChem. (n.d.). Diethyl (2-chloroethyl)phosphonate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
- Google Patents. (2012). CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester.
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Demkowicz, S., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1894. [Link]
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Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses, Coll. Vol. 8, p.193 (1993); Vol. 66, p.104 (1988). [Link]
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Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. (n.d.). ResearchGate. [Link]
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Wikipedia. (n.d.). Pudovik reaction. Retrieved January 27, 2026, from [Link]
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Moedritzer, K. (2014). Synthesis and Polymerization of Vinylphosphonic Acid. In Vinyl and Diene Monomers (pp. 1-1). John Wiley & Sons, Ltd. [Link]
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Devlin, C. J., & Walker, B. J. (1973). Reactions of bromonitroalkenes with tervalent phosphorus. Part I. Reaction in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 1, 1428-1431. [Link]
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Stability of Diethyl (2-chloroethyl)phosphonate Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2-chloroethyl)phosphonate is a key intermediate in the synthesis of various organophosphorus compounds, including flame retardants and active pharmaceutical ingredients.[1] Its stability under various pH conditions is a critical parameter, influencing its storage, handling, and reactivity in synthetic protocols. This is particularly relevant in drug development, where acidic conditions are often employed in formulation and can be encountered in physiological environments. Understanding the degradation pathways and kinetics of this compound in acidic media is paramount for ensuring product purity, efficacy, and safety.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the stability of diethyl (2-chloroethyl)phosphonate under acidic conditions. We will delve into the mechanistic principles of its hydrolysis, the causative factors influencing its degradation rate, and provide field-proven methodologies for its stability assessment.
Core Principles of Acid-Catalyzed Phosphonate Hydrolysis
The hydrolysis of phosphonate esters, such as diethyl (2-chloroethyl)phosphonate, in acidic media is a well-established process that proceeds in a stepwise manner, with the sequential cleavage of the two ester groups.[2][3] The reaction is generally acid-catalyzed and involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.
The hydrolysis of dialkyl phosphonates typically follows a two-step kinetic model, characterized by pseudo-first-order rate constants for each step.[3][4]
Step 1: Diethyl (2-chloroethyl)phosphonate + H₂O --(H⁺)--> Ethyl (2-chloroethyl)phosphonic acid + Ethanol Step 2: Ethyl (2-chloroethyl)phosphonic acid + H₂O --(H⁺)--> (2-Chloroethyl)phosphonic acid + Ethanol
Mechanistic Pathways: AAc2 vs. AAl1
Two primary mechanisms are generally considered for the acid-catalyzed hydrolysis of phosphonate esters: the bimolecular acid-catalyzed hydrolysis (AAc2) and the unimolecular acid-catalyzed hydrolysis (AAl1).[4]
-
AAc2 Mechanism: This pathway involves a direct nucleophilic attack by a water molecule on the protonated ester. This is the more common mechanism for the hydrolysis of primary and secondary alkyl phosphonates.
-
AAl1 Mechanism: This pathway involves the formation of a carbocation intermediate from the protonated ester, which then reacts with water. This mechanism is more likely for esters with bulky alkyl groups that can form stable carbocations.
For diethyl (2-chloroethyl)phosphonate, which possesses primary ethyl groups, the AAc2 mechanism is the more probable pathway for hydrolysis.
The Influence of the 2-Chloroethyl Group
The presence of the electron-withdrawing 2-chloroethyl group is expected to have a significant impact on the stability of the phosphonate ester. Studies on the hydrolysis of other phosphonates have shown that electron-withdrawing substituents on the phosphorus atom increase the rate of hydrolysis.[3] This is because the inductive effect of the chlorine atom makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.
Therefore, it is anticipated that diethyl (2-chloroethyl)phosphonate will exhibit a faster rate of hydrolysis under acidic conditions compared to unsubstituted diethyl alkylphosphonates.
Experimental Protocol for Stability Assessment
To empirically determine the stability of diethyl (2-chloroethyl)phosphonate under acidic conditions, a well-designed experimental protocol is essential. The following is a self-validating methodology that allows for the kinetic and mechanistic evaluation of its hydrolysis.
Objective:
To determine the hydrolysis rate constants of diethyl (2-chloroethyl)phosphonate in an acidic solution at a defined temperature.
Materials:
-
Diethyl (2-chloroethyl)phosphonate (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Deionized water
-
pH meter
-
Constant temperature water bath or incubator
-
Volumetric flasks and pipettes
-
Analytical instrumentation: ³¹P NMR spectrometer or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or refractive index).[4][5]
Procedure:
-
Preparation of Acidic Solution: Prepare a solution of known HCl concentration (e.g., 1 M HCl) in deionized water. The pH should be measured and recorded.
-
Reaction Setup:
-
In a series of sealed reaction vials, place a known volume of the acidic solution.
-
Equilibrate the vials to the desired temperature (e.g., 50 °C) in a constant temperature bath.
-
-
Initiation of Hydrolysis:
-
Prepare a stock solution of diethyl (2-chloroethyl)phosphonate in a suitable inert solvent (if necessary, though direct addition is preferred if solubility allows) of known concentration.
-
At time t=0, add a precise volume of the phosphonate stock solution to each reaction vial to achieve a known initial concentration.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials. Quenching can be achieved by neutralization with a base to a pH where the hydrolysis rate is negligible.
-
-
Sample Analysis:
-
Analyze the quenched samples using a validated analytical method to determine the concentration of the parent compound, the monoester intermediate, and the final phosphonic acid product.
-
³¹P NMR Spectroscopy: This is a powerful technique for monitoring the hydrolysis as the phosphorus chemical shifts of the diester, monoester, and phosphonic acid are distinct, allowing for simultaneous quantification of all three species.[4]
-
HPLC: A reverse-phase HPLC method can be developed to separate and quantify the components. The mobile phase composition and detector wavelength will need to be optimized.
-
-
-
Data Analysis:
-
Plot the concentration of diethyl (2-chloroethyl)phosphonate versus time.
-
From this data, calculate the pseudo-first-order rate constant (k₁) for the first hydrolysis step.
-
Similarly, plot the concentration of the intermediate, ethyl (2-chloroethyl)phosphonic acid, and the final product, (2-chloroethyl)phosphonic acid, over time to determine the rate constant for the second hydrolysis step (k₂).
-
Data Presentation
The quantitative data obtained from the stability study can be summarized in a table for clear comparison and interpretation.
| Time (hours) | Diethyl (2-chloroethyl)phosphonate Conc. (M) | Ethyl (2-chloroethyl)phosphonic acid Conc. (M) | (2-Chloroethyl)phosphonic acid Conc. (M) |
| 0 | [Initial Concentration] | 0 | 0 |
| 1 | ... | ... | ... |
| 2 | ... | ... | ... |
| 4 | ... | ... | ... |
| 8 | ... | ... | ... |
| 24 | ... | ... | ... |
Visualization of Pathways and Workflows
Acid-Catalyzed Hydrolysis Pathway
Caption: AAc2 mechanism for the acid-catalyzed hydrolysis of Diethyl (2-chloroethyl)phosphonate.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the acidic stability of Diethyl (2-chloroethyl)phosphonate.
Conclusion
The stability of diethyl (2-chloroethyl)phosphonate under acidic conditions is a critical consideration for its application in research and development. Based on established principles of phosphonate chemistry, it is predicted to undergo a two-step, acid-catalyzed hydrolysis via an AAc2 mechanism. The presence of the electron-withdrawing 2-chloroethyl group likely accelerates this degradation compared to unsubstituted dialkyl phosphonates.
The provided experimental protocol offers a robust framework for quantifying the hydrolysis kinetics and validating these predictions. By employing techniques such as ³¹P NMR or HPLC, researchers can obtain precise data on the rate of degradation, enabling informed decisions regarding formulation, reaction conditions, and storage of this important chemical intermediate. This commitment to rigorous stability testing is a cornerstone of scientific integrity and ensures the reliability and reproducibility of experimental outcomes.
References
-
Keglevich, G., et al. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(18), 4248. Available at: [Link]
-
Keglevich, G., et al. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(18), 4248. Available at: [Link]
-
Danheiser, R. L., et al. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. Available at: [Link]
-
PubChem. Diethyl (2-chloroethyl)phosphonate. National Center for Biotechnology Information. Available at: [Link]
-
Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749. Available at: [Link]
-
Zuilhof, H., et al. (2016). Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel. Langmuir, 32(4), 1047-57. Available at: [Link]
-
Popov, K., et al. (2001). The influence of parameters in the synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate. ResearchGate. Available at: [Link]
-
Iovu, M. C., et al. (2010). Computational Methods Used in the Study of Grafting 2-Chloroethyl Phosphonic Acid on Titania. ResearchGate. Available at: [Link]
-
Keglevich, G., et al. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. Available at: [Link]
-
Popov, K., et al. (2001). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1641-1677. Available at: [Link]
-
Science of Synthesis. (2010). Product Class 15: Alkylphosphonic Acids and Derivatives. Thieme. Available at: [Link]
- Google Patents. (1980). 2-Chloroethyl phosphonate compositions.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods. In Toxicological Profile for Dichlorvos. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
-
Organic Chemistry Portal. (2024). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available at: [Link]
-
Spasov, A., et al. (2010). Alkyl methylphosphonic acids, the degradation products of organophosphorous CWA—preparation and direct quantitative GC-FID analysis. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Diethylphosphite. Available at: [Link]
-
Montchamp, J.-L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 1844-1855. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Ethephon via Hydrolysis of Alkyl (2-chloroethyl)phosphonates
Abstract: This document provides a detailed guide for the synthesis of Ethephon, a widely used plant growth regulator. The primary focus is on the acid-catalyzed hydrolysis of a suitable precursor, bis(2-chloroethyl) 2-chloroethylphosphonate, which is structurally related to the user-specified starting point and is a key intermediate in established industrial synthesis routes. This guide elucidates the underlying reaction mechanism, provides a comprehensive step-by-step laboratory protocol, outlines methods for product characterization, and emphasizes critical safety procedures.
Introduction to Ethephon
Ethephon, chemically known as (2-chloroethyl)phosphonic acid, is an organophosphorus compound with the formula (HO)₂P(O)CH₂CH₂Cl.[1] It is a white, crystalline solid that is highly soluble in water.[2] Ethephon's primary commercial application is as a systemic plant growth regulator.[1][2] Its utility stems from its ability to release ethylene gas upon metabolic breakdown within plant tissues.[1][3] Ethylene is a natural plant hormone that influences a myriad of physiological processes, including fruit ripening, flowering, and leaf abscission.[1][2][3] Consequently, Ethephon is extensively used in agriculture to promote uniform ripening in fruits like tomatoes and mangoes, induce flowering in pineapples, and accelerate boll opening in cotton.[1][3]
The mechanism of action involves the decomposition of the Ethephon molecule within the slightly alkaline environment of the plant's cells (pH > 5), which liberates ethylene, phosphate, and chloride ions.[3] This controlled release of a natural hormone allows for precise management of crop maturation and harvesting schedules.[3]
Synthesis Pathway and Mechanism
The industrial synthesis of Ethephon typically involves a multi-step process. A common route starts with the reaction of phosphorus trichloride and ethylene oxide to produce tris(2-chloroethyl) phosphite. This intermediate then undergoes a thermal rearrangement, known as the Michaelis-Arbuzov reaction, to form bis(2-chloroethyl) 2-chloroethylphosphonate.[4][5] The final and critical step, which is the focus of this guide, is the hydrolysis of this phosphonate ester to yield the desired (2-chloroethyl)phosphonic acid (Ethephon).
Reaction Principle: Acid-Catalyzed Hydrolysis
The conversion of the phosphonate ester precursor to Ethephon is achieved through acid-catalyzed hydrolysis. This reaction cleaves the P-O-C ester bonds, replacing the alkyl groups with hydroxyl groups from water molecules. Concentrated hydrochloric acid is commonly used as both the catalyst and a reactant, facilitating the protonation of the ester oxygen atoms and making the phosphorus atom more susceptible to nucleophilic attack by water. The reaction is typically performed at elevated temperatures and pressures to achieve a reasonable reaction rate and yield.[4]
Reaction Mechanism Diagram
The following diagram illustrates the proposed mechanism for the acid-catalyzed hydrolysis of one of the ester groups in bis(2-chloroethyl) 2-chloroethylphosphonate. The process is repeated for the second ester group to yield the final di-acid product.
Caption: Simplified mechanism of acid hydrolysis of a phosphonate ester.
Experimental Protocol: Synthesis of Ethephon
This protocol describes a laboratory-scale synthesis of Ethephon by hydrolyzing bis(2-chloroethyl) 2-chloroethylphosphonate. This procedure is based on established industrial chemistry principles.[4]
Disclaimer: This protocol involves corrosive materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| bis(2-chloroethyl) 2-chloroethylphosphonate | Technical | Chemical Supplier |
| Hydrochloric Acid (HCl), 37% | ACS Reagent | Major Supplier |
| Deionized Water | Type I | In-house |
| Activated Carbon | Decolorizing | Chemical Supplier |
| Pressure Reactor (e.g., Parr Instrument) | Stainless Steel | Lab Equipment Co. |
| Round-bottom flask, distillation apparatus | Borosilicate Glass | Lab Glassware Inc |
| pH meter, Magnetic stirrer with heating | Standard Lab Grade | Lab Equipment Co. |
| Filtration apparatus (Büchner funnel) | Standard Lab Grade | Lab Glassware Inc |
Step-by-Step Procedure
-
Reactor Charging: In a suitable pressure reactor, charge 100 g of bis(2-chloroethyl) 2-chloroethylphosphonate.
-
Acid Addition: Carefully add 200 mL of concentrated hydrochloric acid (37%) to the reactor. Causality Note: The excess concentrated HCl serves as both the catalyst and the reaction medium, driving the hydrolysis reaction to completion.
-
Reaction: Seal the reactor and begin stirring. Heat the mixture to 100-120°C. The pressure inside the reactor will increase. Maintain these conditions for 6-8 hours. Causality Note: Elevated temperature and pressure are necessary to overcome the activation energy of the ester hydrolysis and significantly increase the reaction rate.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully vent any residual pressure according to the reactor's operating instructions.
-
Initial Purification (Distillation): Transfer the resulting mixture to a round-bottom flask. Set up a distillation apparatus to remove excess HCl and water under reduced pressure. This step concentrates the Ethephon product.
-
Decolorization: Dissolve the concentrated residue in a minimal amount of hot deionized water. Add 2-3 g of activated carbon to the solution and stir for 30 minutes while maintaining the temperature. Causality Note: Activated carbon adsorbs colored impurities and byproducts, improving the purity and appearance of the final product.
-
Filtration: While still hot, filter the solution through a celite pad using a Büchner funnel to remove the activated carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath (0-4°C) for several hours to induce crystallization of Ethephon.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities. Dry the product in a vacuum oven at 40-50°C to a constant weight.
-
Yield Calculation: Weigh the final dried product and calculate the percentage yield. A high-quality synthesis can achieve yields of over 90%.[4]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the laboratory synthesis of Ethephon.
Product Characterization and Quality Control
Ensuring the identity and purity of the synthesized Ethephon is crucial. Several analytical techniques can be employed for this purpose.
-
High-Performance Ion Chromatography (HPIC): This is a robust method for quantifying Ethephon. The sample is analyzed using an electrolytic conductivity detector with external standardization.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): A highly sensitive and specific method for detecting and quantifying Ethephon, especially for residue analysis in various matrices.[7][8] This is often considered a more modern and reliable approach than older indirect methods.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation of the Ethephon molecule. The spectrum displays characteristic signals for the different proton environments.[6]
| Technique | Parameter | Expected Result for Ethephon |
| ¹H NMR | Chemical Shift (δ) | - A split triplet at δ ~3.79 ppm (CH₂Cl) - A split triplet at δ ~2.34 ppm (P-CH₂) - A single peak at δ ~4.79 ppm (P-(OH)₂)[6] |
| Appearance | Physical State | White crystalline powder/solid.[1][2] |
| Purity (HPIC) | Assay | >91% for technical grade, with specific limits on impurities like 1,2-dichloroethane.[9] |
Safety and Handling
Ethephon and its precursors are hazardous materials that require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3][10] Work should be conducted in a well-ventilated laboratory fume hood.[10][11]
-
Chemical Hazards:
-
Handling: Avoid creating dust or aerosols.[10] Wash hands thoroughly after handling.[11] Contaminated clothing should be removed immediately and washed before reuse.[10][11]
-
Storage: Store Ethephon in its original, tightly sealed container in a cool, dry, locked, and well-ventilated area, away from incompatible materials like strong bases.[3][11]
-
Spill & Disposal: In case of a spill, evacuate the area. Prevent the material from entering drains.[10] Collect spillage and dispose of it as hazardous waste in accordance with local, state, and federal regulations.[10]
References
-
Wikipedia. (n.d.). Ethephon. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). A rapid and simple method for the determination of ethephon residue in agricultural products by GC with headspace sampling. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN109006859A - Ethephon (CEPHA),2-(chloroethyl) phosphonic acid compounds paste and its preparation method and application.
-
Chemistry Education. (n.d.). ETHEPHON. Retrieved from [Link]
- Google Patents. (n.d.). CN105949236A - Co-production method of ethephon and vinylphosphonic acid.
-
Grokipedia. (n.d.). Ethephon. Retrieved from [Link]
-
PubMed Central. (n.d.). Effects of ethephon on ethephon residue and quality properties of chili pepper during pre-harvest ripening. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). An Analytical Method for the Determination of Residues of Ethephon in Water Using LC/MS/MS. Retrieved from [Link]
-
CIPAC. (n.d.). Ethephon HPIC method. Retrieved from [Link]
-
Greenbook.net. (n.d.). ETHEPHON 6 SAFETY DATA SHEET. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Ethephon. Retrieved from [Link]
-
relana. (2016). POSITION PAPER No. 16 - 04 “Reliable analysis of Ethephon in processed food products”. Retrieved from [Link]
-
ACS Publications. (n.d.). New Method for Ethephon ((2-Chloroethyl)phosphonic Acid) Residue Analysis, and Detection of Residual Levels in the Fruit and Vegetables of Western Japan. Retrieved from [Link]
Sources
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- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.greenbook.net [assets.greenbook.net]
Application Notes and Protocols for the Synthesis of Novel Phosphonate Flame Retardants Using Diethyl (2-chloroethyl)phosphonate
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in materials science and drug development on the utilization of Diethyl (2-chloroethyl)phosphonate as a versatile precursor for the synthesis of novel phosphonate-based flame retardants. These application notes delve into the mechanistic underpinnings of phosphorus-based flame retardancy, offer detailed, step-by-step protocols for the synthesis and characterization of a model flame retardant, and describe its incorporation into polymeric matrices. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Role of Diethyl (2-chloroethyl)phosphonate in Modern Flame Retardant Chemistry
Organophosphorus compounds are a cornerstone in the development of halogen-free flame retardants, offering a more environmentally benign alternative to traditional halogenated systems.[1] Diethyl (2-chloroethyl)phosphonate (DECP) is a key reactive intermediate in the synthesis of a diverse range of phosphonate flame retardants. Its chemical structure, featuring a reactive chloroethyl group, allows for further chemical modification to tailor the properties of the final flame-retardant molecule.
Phosphorus-based flame retardants operate through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.[2][3]
-
Condensed-Phase Action: Upon heating, phosphonates decompose to form phosphoric and polyphosphoric acids. These acids act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. This char layer serves as a physical barrier, limiting the release of flammable volatile compounds and reducing heat transfer to the underlying polymer.[3][4]
-
Gas-Phase Action: Volatile phosphorus-containing radicals (such as PO•) can be released into the gas phase during combustion. These radicals function as scavengers, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals. This process diminishes the flammability of the gaseous mixture and can lead to flame extinguishment.[3]
The versatility of DECP allows for its use in creating both additive and reactive flame retardants. Additive flame retardants are physically blended with the polymer, while reactive flame retardants are chemically incorporated into the polymer backbone.[5] This covalent bonding in reactive systems prevents the migration and leaching of the flame retardant from the polymer matrix, resulting in more durable and permanent flame retardancy.[6]
Synthesis of a Novel Phosphonate Flame Retardant from Diethyl (2-chloroethyl)phosphonate: A Representative Protocol
This section provides a detailed protocol for the synthesis of a novel α-aminophosphonate derivative, Diethyl (2-(phenylamino)ethyl)phosphonate, by reacting Diethyl (2-chloroethyl)phosphonate with aniline. This reaction serves as a model for the derivatization of DECP to produce more complex and potentially more effective flame retardants. The resulting α-aminophosphonate can be covalently incorporated into polymer networks like epoxy resins.[7]
Reaction Principle
The synthesis is based on the nucleophilic substitution of the chlorine atom in Diethyl (2-chloroethyl)phosphonate by the amino group of aniline. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Materials and Equipment
-
Reagents:
-
Diethyl (2-chloroethyl)phosphonate (DECP) (CAS: 10419-79-1)[6]
-
Aniline
-
Triethylamine (or another suitable base)
-
Toluene (or another suitable solvent)
-
Anhydrous Magnesium Sulfate (or other drying agent)
-
Deionized water
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (saturated sodium chloride solution)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Safety Precautions
-
Diethyl (2-chloroethyl)phosphonate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Aniline is toxic and readily absorbed through the skin.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Detailed Synthesis Protocol
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer.
-
Reagent Charging: In the flask, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in toluene.
-
Addition of DECP: In the dropping funnel, place Diethyl (2-chloroethyl)phosphonate (1.0 equivalent) dissolved in toluene.
-
Reaction: While stirring the aniline solution, add the DECP solution dropwise from the dropping funnel at room temperature. An exothermic reaction may be observed.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the solid and wash it with a small amount of cold toluene.
-
Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product, Diethyl (2-(phenylamino)ethyl)phosphonate, can be further purified by vacuum distillation or column chromatography to yield a pure product.
Characterization of the Synthesized Flame Retardant
The structure and purity of the synthesized Diethyl (2-(phenylamino)ethyl)phosphonate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR): To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
Incorporation of the Synthesized Flame Retardant into a Polymer Matrix
The synthesized Diethyl (2-(phenylamino)ethyl)phosphonate can be incorporated into various polymer systems. This section details its incorporation into an epoxy resin as a reactive flame retardant.
Materials
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
4,4'-Diaminodiphenylmethane (DDM) or another suitable curing agent
-
Synthesized Diethyl (2-(phenylamino)ethyl)phosphonate
Protocol for Preparation of Flame-Retardant Epoxy Resin
-
Premixing: In a beaker, mechanically mix the DGEBA epoxy resin with the desired weight percentage of the synthesized Diethyl (2-(phenylamino)ethyl)phosphonate until a homogeneous mixture is obtained. Gentle heating may be applied to reduce viscosity.
-
Addition of Curing Agent: Add the stoichiometric amount of the curing agent (e.g., DDM) to the mixture.
-
Degassing: Stir the mixture thoroughly for several minutes and then degas in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a preheated mold and cure according to a specific curing cycle (e.g., 120°C for 2 hours followed by post-curing at 150°C for 2 hours).
-
Control Sample: Prepare a control sample without the flame retardant for comparison.
Characterization of Flame-Retardant Polymer Properties
The effectiveness of the incorporated flame retardant is evaluated through a series of standardized tests.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the flame-retardant polymer. The analysis is typically conducted under both nitrogen and air atmospheres.[5] Key parameters to be determined include:
-
T₁₀% and T₅₀%: Temperatures at 10% and 50% weight loss, respectively.[5]
-
Tₘₐₓ: Temperature of the maximum rate of weight loss.[5]
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 700°C). A higher char yield is indicative of better flame retardancy in the condensed phase.[5][8]
Flammability Testing
Limiting Oxygen Index (LOI): The LOI is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.[7]
UL-94 Vertical Burn Test: This test classifies the flammability of plastic materials. A vertically oriented specimen is subjected to a flame for 10 seconds. The material is classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite a cotton pad placed below. A V-0 rating is the highest classification for this test.[7]
Cone Calorimetry: This is one of the most effective small-scale tests to measure the combustion behavior of materials. It provides quantitative data on:
-
Heat Release Rate (HRR), especially the Peak Heat Release Rate (pHRR): A lower pHRR is a key indicator of improved fire safety.
-
Total Heat Released (THR)
-
Time to Ignition (TTI)
-
Smoke Production
Data Presentation and Visualization
Tabulated Data
Table 1: Thermal Stability Data from TGA
| Sample | T₁₀% (°C) | T₅₀% (°C) | Tₘₐₓ (°C) | Char Yield at 700°C (%) |
| Pure Epoxy | ||||
| Epoxy + 5 wt% FR | ||||
| Epoxy + 10 wt% FR |
Table 2: Flammability Test Results
| Sample | LOI (%) | UL-94 Rating | pHRR (kW/m²) |
| Pure Epoxy | |||
| Epoxy + 5 wt% FR | |||
| Epoxy + 10 wt% FR |
Diagrams
Caption: Experimental workflow for synthesis, incorporation, and characterization.
Caption: Dual-phase flame retardant mechanism of phosphonates.
Conclusion
Diethyl (2-chloroethyl)phosphonate is a highly valuable and versatile starting material for the synthesis of novel phosphonate flame retardants. The protocols and methodologies outlined in this document provide a solid foundation for researchers to develop and evaluate new flame-retardant systems. By understanding the underlying chemical principles and characterization techniques, scientists can rationally design and synthesize next-generation flame retardants with enhanced performance and improved environmental profiles.
References
-
Kim, J., et al. (2023). Synthesis and Application of Phosphorus-Nitrogen Flame Retardants in Polyvinyl Chloride. Frontiers in Materials, 9, 1508000. [Link]
-
Stark, N. M., et al. (2023). Flame retardant phosphonate-functionalised polyethylenes. Polymer Chemistry, 14(25), 2937-2949. [Link]
- Levchik, S. V., & Weil, E. D. (2004). A review of recent progress in phosphorus-based flame retardants. Journal of Fire Sciences, 22(1), 5-36.
-
PubChem. Diethyl (2-chloroethyl)phosphonate. National Center for Biotechnology Information. [Link]
-
Specific Polymers. (2021). Phosphorus Flame Retardants. [Link]
-
Szolnoki, B., et al. (2023). Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. Periodica Polytechnica Chemical Engineering, 67(4), 573-581. [Link]
-
Yin, C., et al. (2025). The development and application of contemporary phosphorus flame retardants: a review. Frontiers in Materials, 12. [Link]
- Morgan, A. B., & Gilman, J. W. (2013). An overview of flame retardancy of polymeric materials: application, technology, and future needs.
-
Costes, L., et al. (2021). α-Aminophosphonate Derivatives for Enhanced Flame Retardant Properties in Epoxy Resin. Polymers, 13(12), 1935. [Link]
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. electronics.org [electronics.org]
- 4. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Diethyl (2-chloroethyl)phosphonate | C6H14ClO3P | CID 25250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. α-Aminophosphonate Derivatives for Enhanced Flame Retardant Properties in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4234696A - 2-Chloroethyl phosphonate compositions - Google Patents [patents.google.com]
Application Notes and Protocols: Diethyl (2-chloroethyl)phosphonate in Polymer Chemistry
Introduction: The Versatility of Diethyl (2-chloroethyl)phosphonate in Macromolecular Design
Diethyl (2-chloroethyl)phosphonate is a versatile organophosphorus compound that serves as a valuable building block in polymer chemistry. Its unique structure, featuring a reactive chloroethyl group and a phosphonate moiety, allows for its use in a variety of applications, ranging from the synthesis of flame-retardant materials to the development of advanced biomedical polymers. This guide provides detailed application notes and protocols for the use of diethyl (2-chloroethyl)phosphonate in several key areas of polymer science, offering researchers and professionals a practical resource for leveraging the properties of this compound in their work.
The phosphonate group imparts inherent flame retardancy to polymers by promoting char formation and acting as a radical scavenger in the gas phase during combustion.[1][2] The chloroethyl group, on the other hand, can act as a site for post-polymerization modification, allowing for the introduction of other functional groups or for the grafting of polymer chains. Furthermore, the entire molecule can be incorporated into polymer chains as a comonomer, modifying the properties of the resulting material.
This document will delve into the practical aspects of using diethyl (2-chloroethyl)phosphonate, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices.
Physicochemical Properties of Diethyl (2-chloroethyl)phosphonate
A thorough understanding of the physical and chemical properties of diethyl (2-chloroethyl)phosphonate is crucial for its effective use in polymer synthesis and modification.
| Property | Value | Source |
| Molecular Formula | C6H14ClO3P | [3] |
| Molecular Weight | 200.60 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 92-94 °C at 4 mmHg | [4] |
| Density | 1.15 g/cm³ | [4] |
| Refractive Index | 1.439 - 1.442 | [4] |
| CAS Number | 10419-79-1 | [3] |
Application 1: Flame Retardant Additive in Polyurethane Foams
The incorporation of phosphonates is a well-established strategy for imparting flame retardancy to polymeric materials.[5] Diethyl (2-chloroethyl)phosphonate and its mixtures can be used as additive flame retardants in polyurethane foams, where they interfere with the combustion cycle in both the condensed and gas phases.[1][2]
Mechanism of Flame Retardancy
The flame retardant action of diethyl (2-chloroethyl)phosphonate is twofold:
-
Condensed Phase: Upon heating, the phosphonate decomposes to form phosphoric acid, which promotes the dehydration of the polyurethane backbone to form a protective char layer. This char acts as a barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles.
-
Gas Phase: Volatile phosphorus-containing species and chlorine radicals are released into the flame, where they act as radical scavengers, interrupting the chain reactions of combustion.
Caption: Mechanism of flame retardancy of diethyl (2-chloroethyl)phosphonate.
Protocol: Preparation of Flame-Retardant Rigid Polyurethane Foam
This protocol describes the preparation of a rigid polyurethane foam incorporating diethyl (2-chloroethyl)phosphonate as a flame-retardant additive.
Materials:
-
Polymeric diphenylmethane diisocyanate (pMDI)
-
Polyether polyol (e.g., sucrose/glycerin-initiated, hydroxyl value 360 mg KOH/g)
-
Diethyl (2-chloroethyl)phosphonate
-
Surfactant (e.g., silicone-based)
-
Catalyst (e.g., amine-based, like DMCHA)
-
Blowing agent (e.g., cyclopentane or water)
Procedure:
-
Premix Preparation: In a plastic beaker, thoroughly mix the polyether polyol, diethyl (2-chloroethyl)phosphonate (10-15 wt% of the polyol), surfactant (1.5 wt% of the polyol), catalyst (1 wt% of the polyol), and blowing agent.
-
Mixing: Add the pMDI to the premix (the isocyanate index is typically kept at 1.1) and stir vigorously with a mechanical stirrer at 2000 rpm for 10 seconds.
-
Foaming: Immediately pour the mixture into an open mold and allow it to foam and cure at room temperature.
-
Curing: After the foam has risen and solidified, cure it in an oven at 70°C for 24 hours.
-
Characterization: Cut the cured foam into specimens for flame retardancy testing (e.g., UL-94 vertical burn test) and characterization of physical properties (e.g., density, compressive strength).
Validation:
-
Flame Retardancy: The flame retardancy of the foam can be evaluated using the UL-94 vertical burn test.[2] A V-0 rating indicates excellent flame retardancy.
-
Thermal Stability: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the foam and the effect of the flame retardant on the char yield.
Application 2: Functional Comonomer in Radical Polymerization
Diethyl (2-chloroethyl)phosphonate can be copolymerized with other vinyl monomers to introduce phosphonate and chloroethyl functionalities into the polymer backbone. However, vinyl phosphonates generally exhibit low reactivity in radical polymerization, which can lead to low incorporation rates and low molecular weight polymers.[6][7] Copolymerization with more reactive monomers is often necessary.
Protocol: Free Radical Copolymerization with a Methacrylate Monomer
This protocol is adapted from the copolymerization of diethyl vinylphosphonate with 2-chloroethyl methacrylate and can be used as a starting point for copolymerizing diethyl (2-chloroethyl)phosphonate with other reactive monomers like methyl methacrylate (MMA).[8][9]
Materials:
-
Diethyl (2-chloroethyl)phosphonate
-
Methyl methacrylate (MMA), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
Procedure:
-
Monomer and Initiator Solution: In a Schlenk flask, dissolve the desired amounts of diethyl (2-chloroethyl)phosphonate, MMA, and AIBN (1 mol% with respect to the total monomer concentration) in anhydrous toluene. The monomer feed ratio can be varied to achieve different copolymer compositions.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in an oil bath preheated to 70°C and stir for the desired reaction time (e.g., 24 hours).
-
Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.
Characterization:
-
Copolymer Composition: The composition of the copolymer can be determined by ¹H NMR spectroscopy by integrating the characteristic signals of the two monomer units.
-
Molecular Weight and Polydispersity: Size exclusion chromatography (SEC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Properties: Differential scanning calorimetry (DSC) and TGA can be used to determine the glass transition temperature (Tg) and thermal stability of the copolymer, respectively.[8]
Sources
- 1. US4234696A - 2-Chloroethyl phosphonate compositions - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diethyl (2-chloroethyl)phosphonate | C6H14ClO3P | CID 25250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIETHYL (2-CHLOROETHYL)PHOSPHONATE | 10419-79-1 [chemicalbook.com]
- 5. Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Michaelis-Arbuzov Reaction for Diethyl (2-chloroethyl)phosphonate
Welcome to the technical support center for the optimization of the Michaelis-Arbuzov reaction, with a specific focus on the synthesis of Diethyl (2-chloroethyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the underlying principles that govern this powerful C-P bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: My Michaelis-Arbuzov reaction is sluggish or not proceeding to completion. What are the primary factors I should investigate?
Low conversion in a Michaelis-Arbuzov reaction can typically be attributed to a few key factors. The reaction is a nucleophilic substitution (SN2) where a trivalent phosphorus ester attacks an alkyl halide.[1][2] Therefore, the reactivity of both starting materials is paramount.
Key Troubleshooting Steps:
-
Reactivity of the Alkyl Halide: The rate of reaction is highly dependent on the nature of the leaving group. The general reactivity trend is R-I > R-Br > R-Cl.[2][3][4] If you are using 1-bromo-2-chloroethane, the reaction will preferentially occur at the more reactive bromide position. For less reactive chlorides, higher temperatures or the use of a catalyst may be necessary. Primary alkyl halides are the most suitable substrates for this reaction.[2][4]
-
Nucleophilicity of the Phosphite: Triethyl phosphite is a common choice for this reaction. Electron-donating groups on the phosphite can increase its nucleophilicity and accelerate the reaction.[2]
-
Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160°C.[1][4] Insufficient heat can lead to an incomplete reaction. It is crucial to monitor the reaction temperature closely.
-
Purity of Reagents: Ensure your triethyl phosphite and 1-bromo-2-chloroethane are free from impurities, especially water and alcohols, which can react with the starting materials and intermediates.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
Several side reactions can compete with the desired Michaelis-Arbuzov pathway, leading to a complex product mixture and reduced yield.
Common Side Reactions and Mitigation Strategies:
-
Elimination Reactions: With secondary alkyl halides, elimination to form alkenes can be a significant side reaction.[1] Since 1-bromo-2-chloroethane is a primary halide, this is less of a concern but can occur at very high temperatures.
-
Reaction with the Byproduct: The initial reaction generates ethyl bromide as a byproduct. This ethyl bromide can then compete with the starting 1-bromo-2-chloroethane for reaction with triethyl phosphite, leading to the formation of diethyl ethylphosphonate. To circumvent this, it is advantageous to use a phosphite with low-boiling-point alkyl groups, such as triethyl phosphite, so the resulting ethyl bromide (boiling point: 38°C) can be removed by distillation as it is formed.[3]
-
Transesterification: If alcohols are present as impurities, they can react with the phosphite esters, leading to a mixture of phosphites and complicating the reaction.[5] Ensure all glassware is thoroughly dried and reagents are anhydrous.
Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to troubleshooting common issues encountered during the synthesis of Diethyl (2-chloroethyl)phosphonate.
Scenario 1: Low Yield of Diethyl (2-chloroethyl)phosphonate
| Possible Cause | Suggested Action | Scientific Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature to 140-160°C and monitor the reaction progress by TLC or GC-MS. | The Michaelis-Arbuzov reaction has a significant activation energy barrier that needs to be overcome for the reaction to proceed at a reasonable rate.[1][4] |
| Poor Quality of Reagents | Purify the triethyl phosphite and 1-bromo-2-chloroethane by distillation before use. | Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product. |
| Sub-optimal Reactant Ratio | Use a slight excess of 1-bromo-2-chloroethane to ensure complete conversion of the triethyl phosphite. | Driving the reaction to completion by using an excess of one reagent is a common strategy in organic synthesis. |
Scenario 2: Difficulty in Product Purification
| Possible Cause | Suggested Action | Scientific Rationale |
| Presence of High-Boiling Impurities | Utilize vacuum distillation for purification. Diethyl (2-chloroethyl)phosphonate has a relatively high boiling point, and distillation under reduced pressure will help to separate it from less volatile impurities.[6] | Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a lower temperature and preventing thermal decomposition. |
| Co-elution with Byproducts during Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., hexanes/ethyl acetate) can improve separation.[7][8] | Different compounds have varying affinities for the stationary phase and the mobile phase, and a gradient elution can effectively separate compounds with similar polarities. |
Experimental Protocols
Optimized Protocol for the Synthesis of Diethyl (2-chloroethyl)phosphonate
This protocol is designed to maximize the yield and purity of the target compound.
Materials:
-
Triethyl phosphite
-
1-Bromo-2-chloroethane
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle with a stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
To the round-bottom flask, add triethyl phosphite (1.0 eq).
-
Slowly add 1-bromo-2-chloroethane (1.1 eq) to the flask with stirring.
-
Heat the reaction mixture to 150-160°C.
-
As the reaction proceeds, ethyl bromide will be formed as a byproduct and can be collected in the distillation head.
-
Monitor the reaction progress by observing the cessation of ethyl bromide distillation.
-
After the reaction is complete (typically 3-4 hours), allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain pure Diethyl (2-chloroethyl)phosphonate.
Visualizing the Process
Michaelis-Arbuzov Reaction Mechanism
Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in the reaction.
References
-
Michaelis–Arbuzov reaction - Wikipedia. [Link]
-
Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. [Link]
-
Michaelis–Arbuzov reaction - J&K Scientific LLC. [Link]
-
The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository. [Link]
-
diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
-
An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid - ResearchGate. [Link]
-
Radical Arbuzov Reaction | CCS Chemistry - Chinese Chemical Society. [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
-
Diethyl (2-chloroethyl)phosphonate | C6H14ClO3P | CID 25250 - PubChem. [Link]
- CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)
-
Arbuzov Reaction - Organic Chemistry Portal. [Link]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. [Link]
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of Diethyl (2-chloroethyl)phosphonate during workup
Technical Support Center: Diethyl (2-chloroethyl)phosphonate
A Senior Application Scientist's Guide to Preventing Hydrolysis During Workup
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in isolating sensitive compounds. One common, yet often underestimated, issue is the unintended hydrolysis of phosphonate esters like Diethyl (2-chloroethyl)phosphonate during aqueous workup procedures. This guide is designed to provide you with not just a set of instructions, but a deep, mechanistic understanding of why hydrolysis occurs and how to strategically prevent it, ensuring the integrity and yield of your target molecule.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What exactly is hydrolysis of Diethyl (2-chloroethyl)phosphonate, and why is it a major problem during workup?
A1: Hydrolysis is the chemical cleavage of the P-O-Et ester bonds in your molecule by water, which results in the formation of the corresponding (2-chloroethyl)phosphonic acid monoester or the fully hydrolyzed phosphonic acid. This is fundamentally the reverse of an esterification reaction.[1][2]
This poses a significant problem during workup for two primary reasons:
-
Yield Loss: Every molecule of your ester that hydrolyzes is a direct loss of your desired product.
-
Purification Complexity: The resulting phosphonic acid is highly polar and often water-soluble, making it difficult to separate from your desired, more nonpolar, ester product using standard extraction techniques. This complicates downstream purification steps like column chromatography.
Q2: What are the primary factors that trigger or accelerate this hydrolysis?
A2: The stability of Diethyl (2-chloroethyl)phosphonate is highly dependent on its chemical environment. The key factors promoting hydrolysis during workup are:
-
pH: The reaction is catalyzed by both acid and base.[1][3] Strong acidic conditions (e.g., residual catalyst) or basic washes (e.g., neutralizing with NaOH) will significantly accelerate the degradation. Of note, treatment with strong nucleophilic bases is generally unsuitable for producing the parent phosphonic acid and may lead to mono-ester formation, highlighting the sensitivity of these compounds.[4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing a workup at room temperature is significantly riskier than performing it at 0 °C.
-
Contact Time: The longer your compound is in contact with an aqueous phase (especially under non-neutral pH), the greater the extent of hydrolysis will be.[2]
-
Electron-Withdrawing Groups: The presence of the electron-withdrawing chloromethyl group in your molecule can increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack by water or hydroxide ions compared to simple alkyl phosphonates.[1]
Q3: How can I quickly determine if my product is degrading during the workup?
A3: You can monitor for hydrolysis using Thin-Layer Chromatography (TLC). The hydrolyzed phosphonic acid is significantly more polar than the diethyl ester. You will observe the appearance of a new spot with a much lower Rf value (closer to the baseline) that was not present in the initial reaction mixture. For a definitive confirmation, an ¹H NMR of the crude product would show a reduction in the integration of the ethyl group signals (the characteristic triplet and quartet) relative to the chloroethyl signals.
Troubleshooting Guide: Field-Proven Protocols & Insights
This section addresses common scenarios and provides actionable solutions to preserve your product's integrity.
Q4: My reaction is complete. What is the most critical first step to prevent hydrolysis when initiating the workup?
A4: The immediate priority is to lower the temperature of the reaction mixture. Before adding any aqueous solution, plunge the reaction flask into an ice-water bath and allow it to cool to 0-5 °C. This single action dramatically slows the kinetics of potential hydrolysis, giving you a crucial window to perform the subsequent steps with greater control.[2]
Q5: I used an acid or base catalyst that needs to be removed. What is the safest way to perform the aqueous wash?
A5: This is the highest-risk step. The key is to neutralize catalysts without creating conditions that favor hydrolysis.
-
To Neutralize Acid Catalysts: Avoid strong bases like NaOH or KOH. Instead, perform a gentle wash with ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] The bicarbonate is basic enough to neutralize strong acids but weak enough to minimize base-catalyzed hydrolysis. Using a saturated solution also helps to reduce the amount of water that dissolves into the organic layer.
-
To Neutralize Basic Catalysts/Reagents: Use an ice-cold, dilute (e.g., 1 M) HCl solution.[6] Add it slowly while monitoring the pH of the aqueous layer with litmus paper, aiming for a pH between 5 and 7.[7] Do not "overshoot" and make the solution strongly acidic.
After neutralization, immediately follow with a wash using ice-cold brine (saturated NaCl solution). This helps to break up emulsions and further removes water from the organic layer.
Q6: I'm worried about the prolonged contact time during extraction. How can I speed up the process?
A6: Efficiency is key. Have all your solutions (ice-cold bicarbonate, brine, etc.) prepared and chilled in an ice bath before you start the workup.
-
Work Quickly: Perform the washes and layer separations without delay. Do not let the biphasic mixture sit in the separatory funnel for extended periods.[2]
-
Efficient Mixing: Gently invert the separatory funnel 5-7 times for each wash. Vigorous shaking can lead to the formation of stable emulsions, which significantly prolong the workup time.
-
Break Emulsions Promptly: If an emulsion forms, a small addition of brine can often help break it.
Diagram: Hydrolysis Mechanisms
The diagram below illustrates the pathways for both acid- and base-catalyzed hydrolysis, which your workup strategy must be designed to avoid.
Caption: Acid- and base-catalyzed hydrolysis pathways.
Optimized Workup Protocol to Prevent Hydrolysis
This protocol integrates the principles discussed above into a self-validating workflow designed for maximum product preservation.
Prerequisites:
-
Prepare an ice-water bath.
-
Chill all aqueous solutions (Saturated NaHCO₃, Brine) to ~0 °C.
-
Have your chosen extraction solvent (e.g., Dichloromethane or Ethyl Acetate) and anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) ready.
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete by TLC or other monitoring, immediately place the reaction flask in the ice-water bath and cool the contents to 0-5 °C.
-
Dilution: Add an equal volume of ice-cold extraction solvent (e.g., dichloromethane) to the reaction mixture and swirl to mix.
-
Quenching/Neutralization (The Critical Step):
-
Slowly pour the diluted reaction mixture into a separatory funnel containing an equal volume of ice-cold saturated NaHCO₃ solution.
-
Caution: If quenching an acidic reaction, CO₂ evolution will occur. Swirl the funnel gently without the stopper first, and vent frequently during the initial inversions.
-
Gently invert the funnel 5-7 times. Check the pH of the upper aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).[7] If it is still acidic, drain the organic layer and wash again with a fresh portion of cold NaHCO₃.
-
-
Brine Wash: Separate the layers promptly. Wash the isolated organic layer with one portion of ice-cold brine. This removes residual water and helps break any emulsions.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a generous amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; the drying agent should appear free-flowing ("like a snow globe"). If it clumps together, add more until some remains mobile. Let it stand for 5-10 minutes.
-
Isolation: Filter the organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator. Use a moderate bath temperature (≤ 40 °C) to prevent any potential thermal degradation of the product.
Workup Decision Workflow
Caption: Decision workflow for hydrolysis-sensitive workup.
Summary of Critical Parameters
| Parameter | High-Risk Condition | Recommended Protocol | Rationale |
| Temperature | Room Temperature or above | Maintain 0-5 °C throughout all aqueous steps | Slows the kinetics of hydrolysis significantly.[2] |
| Neutralizing Agent | Strong Bases (NaOH, KOH) | Ice-cold saturated NaHCO₃ | Sufficiently basic to neutralize acid without causing rapid saponification.[5] |
| Contact Time | Extended exposure to aqueous layers | Perform extractions and separations promptly | Minimizes the opportunity for the hydrolysis reaction to occur.[2] |
| Final Drying | Residual water in organic solvent | Use an effective amount of anhydrous drying agent (Na₂SO₄, MgSO₄) | Removes the final traces of water, a key reactant for hydrolysis, before concentration.[6][8] |
By implementing these scientifically grounded strategies, you can confidently navigate the workup of Diethyl (2-chloroethyl)phosphonate, ensuring the preservation of your valuable product.
References
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]
-
Pianfetti, J. A., & Quin, L. D. (1962). Diethyl (dichloromethyl)phosphonate. Organic Syntheses, 42, 38. [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
Jebastella, J., et al. (2021). An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid. ResearchGate. [Link]
-
Overman, L. E., & Parker, M. H. (1999). SYNTHESIS OF Et₂SBr•SbCl₅Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses, 76, 125. [Link]
-
Kafarski, P., & Lejczak, B. (2021). Green phosphonate chemistry – Does it exist?. Green Chemistry, 23(1), 171-190. [Link]
-
National Center for Biotechnology Information (n.d.). Diethyl (2-chloroethyl)phosphonate. PubChem Compound Database. [Link]
- CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester.
-
University of York, Department of Chemistry. (n.d.). Theory of Aqueous Workup. [Link]
- CN1253952A - Preparation method of 70%-80% liquid 2-chloroethyl phosphonic acid.
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]
-
Politzer, P., et al. (2001). Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center. [Link]
-
Corbridge, D. E. C. (2013). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 9, 219-228. [Link]
-
Kluge, A. F., & Mrozik, H. (1988). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses, 66, 200. [Link]
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Navigating the Nuances of Purity: A Technical Support Guide for Diethyl (2-chloroethyl)phosphonate
Welcome to our dedicated technical support center for Diethyl (2-chloroethyl)phosphonate. As a key reagent in the synthesis of various pharmaceuticals and advanced materials, its purity is paramount to the success of your research. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues arising from impurities in commercial batches of this phosphonate. Here, we move beyond simple protocols to explain the underlying chemistry of these impurities and provide robust solutions for their detection and removal.
The Critical Role of Purity in Your Experiments
Diethyl (2-chloroethyl)phosphonate is a versatile intermediate, frequently employed in Horner-Wadsworth-Emmons reactions and as a precursor for vinylphosphonates. The presence of even minor impurities can lead to a cascade of undesirable outcomes, including reduced yields, formation of complex side-products, and difficulties in the purification of your target molecules. Understanding the nature of these impurities is the first step toward mitigating their impact.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address some of the common challenges you may face when using commercial Diethyl (2-chloroethyl)phosphonate, linking them to potential impurities and offering actionable solutions.
Question 1: My reaction is sluggish, and the yield is lower than expected. What could be the cause?
Answer: A common reason for reduced reactivity is the presence of acidic impurities, namely Monoethyl (2-chloroethyl)phosphonate and (2-chloroethyl)phosphonic acid . These are formed through the hydrolysis of the diethyl ester, a process that can occur during synthesis or upon prolonged storage, especially in the presence of moisture.[1][2]
These acidic impurities can neutralize the base used in your reaction (e.g., in a Horner-Wadsworth-Emmons reaction), thereby preventing the deprotonation of the phosphonate and halting the reaction.
Troubleshooting Steps:
-
Check for Acidity: Dissolve a small sample of your Diethyl (2-chloroethyl)phosphonate in a neutral solvent like acetone or ethanol and test the pH with a wet litmus paper or a pH meter. A distinctly acidic pH indicates the presence of hydrolysis products.
-
Acid-Base Wash: Before use, dissolve the phosphonate in an organic solvent like diethyl ether or ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic impurities. Follow this with a brine wash to remove any remaining water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure.
-
Proper Storage: Always store Diethyl (2-chloroethyl)phosphonate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to minimize hydrolysis.
Question 2: I am observing an unexpected vinyl signal in my NMR spectrum after my reaction. Where is this coming from?
Answer: The presence of a vinyl group likely points to Diethyl vinylphosphonate as an impurity in your starting material.[3] This impurity arises from the elimination of hydrogen chloride (HCl) from Diethyl (2-chloroethyl)phosphonate, a reaction that can be promoted by heat or trace amounts of base. Diethyl vinylphosphonate is highly reactive and can participate in various side reactions, such as Michael additions, leading to a complex mixture of products.
Troubleshooting Steps:
-
Analytical Confirmation: Use ¹H NMR spectroscopy to confirm the presence of the vinyl protons, which typically appear as a characteristic set of multiplets in the 5.5-6.5 ppm region. GC-MS analysis can also be used for identification and quantification.
-
Purification: Diethyl vinylphosphonate can be challenging to remove due to its similar boiling point to the desired product. Careful fractional distillation under high vacuum is the most effective method. Alternatively, for small-scale purifications, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.[4]
Question 3: My crude product has a strong, unpleasant odor, and the NMR shows unreacted starting materials. How can I purify my product?
Answer: A strong odor is often indicative of residual triethyl phosphite , a common starting material in the Michaelis-Arbuzov synthesis of phosphonates.[5][6][7] Triethyl phosphite is a nucleophile and can interfere with subsequent reactions. The presence of other starting materials like 1-bromo-2-chloroethane or 1,2-dichloroethane can also complicate your product mixture.
Troubleshooting Steps:
-
Aqueous Wash: Unreacted triethyl phosphite can be removed by washing the crude product (dissolved in an organic solvent) with a dilute acid solution (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate and then brine.
-
Column Chromatography: For the removal of non-polar starting materials like the alkyl halides, silica gel column chromatography is highly effective.[8] A gradient elution from a non-polar solvent to a more polar one will allow for the separation of the desired phosphonate from these less polar impurities.
Summary of Common Impurities
| Impurity | Chemical Structure | Origin | Potential Impact on Experiments |
| Triethyl phosphite | P(OCH₂CH₃)₃ | Unreacted starting material from Michaelis-Arbuzov synthesis.[5] | Unpleasant odor; can act as a nucleophile in subsequent reactions, leading to side products. |
| 1-Bromo-2-chloroethane or 1,2-Dichloroethane | BrCH₂CH₂Cl or ClCH₂CH₂Cl | Unreacted starting material from Michaelis-Arbuzov synthesis. | Can lead to the formation of byproducts and complicate purification. |
| Diethyl vinylphosphonate | CH₂=CHP(O)(OCH₂CH₃)₂ | Elimination of HCl from the parent compound. | Highly reactive; can undergo Michael addition or polymerization, leading to complex product mixtures.[3] |
| Monoethyl (2-chloroethyl)phosphonate | ClCH₂CH₂P(O)(OH)(OCH₂CH₃) | Partial hydrolysis of the diethyl ester.[1] | Acidic; can neutralize bases, inhibiting base-catalyzed reactions. |
| (2-Chloroethyl)phosphonic acid | ClCH₂CH₂P(O)(OH)₂ | Complete hydrolysis of the diethyl ester.[1][2] | Strongly acidic; can significantly impact reaction pH and catalyze unwanted side reactions. |
| Ethanol | CH₃CH₂OH | Byproduct of hydrolysis. | Can act as a nucleophile or solvent, potentially altering reaction conditions and leading to transesterification. |
Experimental Protocols
Protocol 1: Analytical Detection of Impurities
A. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Sample Preparation: Prepare a dilute solution of the Diethyl (2-chloroethyl)phosphonate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Identify impurities by comparing their mass spectra with a library database (e.g., NIST) and their retention times with known standards.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the sample in CDCl₃. Look for characteristic signals of impurities:
-
Diethyl vinylphosphonate: Multiplets in the δ 5.5-6.5 ppm range.
-
Triethyl phosphite: A quartet around δ 3.9 ppm and a triplet around δ 1.2 ppm.
-
Ethanol: A broad singlet for the hydroxyl proton, a quartet at δ ~3.7 ppm, and a triplet at δ ~1.2 ppm.
-
-
³¹P NMR: This is highly diagnostic for phosphorus-containing impurities.
-
Diethyl (2-chloroethyl)phosphonate: A singlet around δ 30-32 ppm.
-
Triethyl phosphite: A singlet around δ 139 ppm.
-
Acidic phosphonates: Signals will be shifted and may be broader.
-
C. Titration for Acidic Impurities
-
Accurately weigh about 1 g of the phosphonate into a flask.
-
Dissolve in 50 mL of a 1:1 mixture of toluene and ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized solution of 0.1 M sodium hydroxide (NaOH) until a persistent pink color is observed.
-
Calculate the acid content based on the volume of NaOH used.
Protocol 2: Purification of Commercial Diethyl (2-chloroethyl)phosphonate
A. Aqueous Workup for Removal of Acidic Impurities and Triethyl Phosphite
-
Dissolve the crude Diethyl (2-chloroethyl)phosphonate in an equal volume of diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an equal volume of 1 M HCl (if triethyl phosphite is suspected).
-
Separate the layers and then wash the organic layer with an equal volume of saturated NaHCO₃ solution. Check that the aqueous layer is basic.
-
Separate the layers and wash the organic layer with an equal volume of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solution under reduced pressure to obtain the purified product.
B. Flash Column Chromatography
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude phosphonate in a minimal amount of dichloromethane.
-
Load the sample onto the top of the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 20-30% ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Impurity Formation and Purification
Caption: Formation pathways of common impurities in Diethyl (2-chloroethyl)phosphonate.
Caption: Decision workflow for the purification of Diethyl (2-chloroethyl)phosphonate.
References
-
Burd, A. et al. (2019). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Green Chemistry, 21(23), 6345-6350. Available at: [Link]
-
Hirschmann, R. et al. (1990). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. UNH Scholars' Repository. Available at: [Link]
-
PubChem. Diethyl (2-chloroethyl)phosphonate. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Michaelis–Arbuzov reaction. Available at: [Link]
-
Jagriti Sharma. (2020). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis. YouTube. Available at: [Link]
-
ResearchGate. Michaelis-Arbuzov Phosphonate Synthesis. Available at: [Link]
-
J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. Available at: [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. Available at: [Link]
-
Ilia, G. et al. (2001). Hydrolysis of 2-chloroethylphosphonic acid dialkylesters. Revue Roumaine de Chimie, 46(5), 505-508. Available at: [Link]
-
Organic Syntheses. Diethyl (dichloromethyl)phosphonate. Available at: [Link]
-
ResearchGate. (2009). Comparative study on hydrolysis of 2-chloroethylphosphonic acid dialkylesters. Available at: [Link]
-
PrepChem. Synthesis of diethyl vinylphosphonate. Available at: [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
